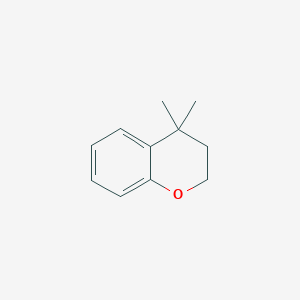

4,4-Dimethylchroman

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-2,3-dihydrochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOJLZIGCQKKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311752 | |

| Record name | 4,4-dimethylchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40614-27-5 | |

| Record name | NSC245127 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-dimethylchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Dimethyl-Substituted Chromans

Abstract

The chroman scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, serving as a cornerstone in medicinal chemistry and drug discovery. This technical guide provides a comprehensive examination of the fundamental properties of dimethyl-substituted chroman derivatives. Due to the relative scarcity of published data on the specific 4,4-dimethylchroman isomer, this document will focus on the well-characterized and structurally significant 2,2-dimethylchroman-4-one as a representative model. We will explore its physicochemical and spectroscopic properties, detail established synthetic methodologies and reactivity patterns, discuss its broad applications in drug development, and provide essential safety and handling protocols. The insights are synthesized from authoritative sources to provide a reliable and practical resource for professionals in the field.

Introduction

The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a core structural component found in a vast array of natural products, most notably tocopherols (Vitamin E) and flavonoids. Its unique conformational flexibility and ability to engage in various non-covalent interactions have established it as a "privileged structure" in drug design.[1][2] The introduction of substituents onto the chroman backbone allows for the precise modulation of its stereoelectronic properties, leading to tailored biological activities.

Among the various substitution patterns, dimethylated chromans are of particular interest. The gem-dimethyl group, often at the C2 or C4 position, can impart significant effects on the molecule's lipophilicity, metabolic stability, and conformational preference. This guide will use 2,2-dimethylchroman-4-one as a primary exemplar to provide a foundational understanding of this important class of molecules, offering insights that are broadly applicable to related isomers.

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and spectral characteristics is fundamental for its synthesis, purification, and identification.

Chemical Structure and Identifiers

The representative molecule, 2,2-dimethylchroman-4-one, possesses a chroman core with a ketone at the C4 position and two methyl groups at the C2 position.

-

IUPAC Name: 2,2-dimethyl-2,3-dihydrochromen-4-one[3]

-

Synonyms: 2,2-Dimethyl-4-chromanone

Core Physical Properties

The physical properties of 2,2-dimethylchroman-4-one are summarized below. These values are critical for designing experimental conditions for reactions, extractions, and purifications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₂ | [3][4] |

| Molecular Weight | 176.21 g/mol | [3][4] |

| Appearance | Data not consistently available; expected to be a solid or oil | [5] |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in nonpolar and weakly polar organic solvents like dichloromethane, ethyl acetate, and hexane.[6][7] |

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The expected data for a dimethyl-chroman scaffold are based on extensive studies of substituted 2,2-dimethylchroman-4-one derivatives.[8][9]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals:

-

A singlet in the δ 1.4-1.5 ppm range, integrating to 6H, corresponding to the two gem-dimethyl groups at the C2 position.

-

A singlet around δ 2.7-2.8 ppm, integrating to 2H, for the methylene protons at the C3 position.

-

Aromatic protons in the δ 6.9-7.9 ppm region, with coupling patterns dependent on the substitution of the benzene ring.

-

-

¹³C NMR Spectroscopy: Key signals in the carbon spectrum help confirm the core structure:

-

A signal for the quaternary C2 carbon around δ 78-80 ppm.

-

The gem-dimethyl carbons appearing around δ 25-27 ppm.

-

The C3 methylene carbon signal near δ 48-50 ppm.

-

The carbonyl carbon (C4) signal is significantly downfield, typically around δ 190-192 ppm.[10]

-

Aromatic carbons appearing in the δ 117-162 ppm range.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups. A strong, sharp absorption band is expected between 1680-1690 cm⁻¹, which is characteristic of a conjugated aryl ketone carbonyl (C=O) stretch. Additional bands will be present for C-H and C-O stretching and aromatic C=C bending.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 2,2-dimethylchroman-4-one, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (176.21).[11][12]

Synthesis and Reactivity

The construction of the chroman ring is a well-established field in organic synthesis, with several reliable methods available.

Synthetic Pathways

The synthesis of chroman-4-ones is often achieved through an intramolecular Michael addition of a chalcone precursor.[5] This typically involves a base-catalyzed Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde or ketone, which then undergoes cyclization. An alternative efficient approach involves a one-pot tandem reaction between an electron-rich phenol and an α,β-unsaturated acid, such as 3,3-dimethylacrylic acid, catalyzed by an acid like bismuth(III) triflate.[13] This method proceeds via esterification, a Fries rearrangement, and a final oxa-Michael ring closure.

Detailed Experimental Protocol: Synthesis of 2,2-Dimethyl-4-chromanone

This protocol is a generalized method based on the acid-catalyzed reaction of phenol and 3,3-dimethylacrylic acid.[13]

Materials:

-

Phenol (1.0 eq)

-

3,3-Dimethylacrylic acid (1.1 eq)

-

Bismuth(III) triflate (Bi(OTf)₃) (0.2 eq)

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add phenol (1.0 eq), 3,3-dimethylacrylic acid (1.1 eq), and bismuth(III) triflate (0.2 eq) to toluene.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure 2,2-dimethyl-4-chromanone.

-

Characterize the final product using NMR, IR, and MS to confirm its structure and purity.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of 2,2-dimethyl-4-chromanone.

Chemical Reactivity

The chroman ring is generally stable. The ether linkage is robust under most conditions but can be cleaved with strong Lewis acids or reducing agents. In chroman-4-one derivatives, the primary sites of reactivity are the carbonyl group and the adjacent α-protons at the C3 position. The carbonyl can undergo reduction to an alcohol (chroman-4-ol) or can be a site for nucleophilic addition. The α-protons can be deprotonated with a strong base to form an enolate, enabling a variety of functionalization reactions at the C3 position.

Reactivity Pathway Diagram

Caption: Key reactivity pathways of the 2,2-dimethyl-4-chromanone scaffold.

Applications in Drug Discovery and Development

The chroman scaffold is a versatile template for developing therapeutic agents across multiple disease areas.

The Chroman Scaffold as a Privileged Structure

Chroman derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][14] This broad utility has made them a focal point in medicinal chemistry. Their structure is amenable to modification, allowing for the creation of large, diverse compound libraries for high-throughput screening.[15]

Biological Activities of Dimethyl-Chroman Derivatives

Dimethyl-substituted chromans are key components of several classes of experimental therapeutics:

-

Sirtuin Inhibition: Derivatives of 2-pentyl-substituted chroman-4-one have been synthesized and identified as potent and selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative disorders and cancer.[16]

-

Cholinesterase Inhibition: gem-Dimethyl-chroman-4-amine derivatives have been evaluated for their ability to inhibit butyrylcholinesterase (BuChE), a key enzyme in the pathophysiology of Alzheimer's disease.[17]

-

DPP-4 Inhibition: Sophisticated drug design strategies have led to the development of chroman-based analogs as potent dipeptidyl peptidase 4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[18]

-

Antibacterial Agents: Thiochroman-4-one derivatives, the sulfur analogs of chromanones, have been synthesized and shown to possess inhibitory activity against bacteria such as Bacillus subtilis.[19]

Safety, Handling, and Storage

Proper handling of all chemical compounds is paramount to ensure laboratory safety.

Hazard Identification

Based on GHS classifications for the representative compound 2,2-dimethyl-chroman-4-one, the following hazards are identified:[3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) and Handling

When handling dimethyl-chroman derivatives, the following precautions should be taken:[20][21][22]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[23]

-

Eye/Face Protection: Wear chemical splash goggles or a face shield.[21]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes.

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[23]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[24]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

The dimethyl-substituted chroman framework represents a valuable and versatile scaffold in modern medicinal chemistry. As exemplified by 2,2-dimethylchroman-4-one, these compounds have well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity. Their proven utility in developing inhibitors for a range of therapeutic targets, from metabolic disorders to neurodegeneration, underscores their continued importance. This guide provides a foundational technical overview to support researchers and drug development professionals in harnessing the potential of this powerful chemical class.

References

- Vertex AI Search. (n.d.).

- Google Patents. (n.d.). US7414143B2 - Process for the preparation of 4,4-dimethyl-6-ethynylthiochroman.

- TCI Chemicals. (n.d.).

- Thermo Fisher Scientific. (2025).

- CymitQuimica. (2024).

- Sigma-Aldrich. (2024).

-

ResearchGate. (n.d.). Current developments in the synthesis of 4-chromanone-derived compounds. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 1-(4,4-Dimethylthiochroman-6-yl)ethanone. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2000). Synthesis of 2,2-Dimethyl-4-chromanones. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. Retrieved January 18, 2026, from [Link]

-

gsrs. (n.d.). 6-METHOXY-2,2-DIMETHYLCHROMAN-4-ONE. Retrieved January 18, 2026, from [Link]

-

PubMed. (n.d.). Synthesis and Biological Activity of Some Derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Retrieved January 18, 2026, from [Link]

-

MDPI. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, Molecular Characterization, and Biological Activity of Novel Synthetic Derivatives of Chromen-4-one in Human Cancer Cells. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Structures of substituted 2,2-dimethylchroman-4-one derivatives studied in this work. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-chroman-4-one. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2025). Exploring the Electronic Properties of 4,6-dimethyl-2H-chromen-2-one Substitute Coumarin Derivative via DFT Analysis. Retrieved January 18, 2026, from [Link]

-

MDPI. (n.d.). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved January 18, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 119-84-6 | Chemical Name : 3,4-Dihydrocoumarin. Retrieved January 18, 2026, from [Link]

-

PubMed. (n.d.). Recent applications of click chemistry in drug discovery. Retrieved January 18, 2026, from [Link]

-

PubMed. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved January 18, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 2,5-Dimethyl-7-hydroxychromone. Retrieved January 18, 2026, from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved January 18, 2026, from [Link]

-

PubMed. (2016). Discovery and Rational Design of Natural-Product-Derived 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine Analogs as Novel and Potent Dipeptidyl Peptidase 4 (DPP-4) Inhibitors for the Treatment of Type 2 Diabetes. Retrieved January 18, 2026, from [Link]

-

Nature. (2020). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. Retrieved January 18, 2026, from [Link]

-

University of Wisconsin. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved January 18, 2026, from [Link]

-

MDPI. (n.d.). Identification of Daphne genkwa and Its Vinegar-Processed Products by Ultraperformance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry and Chemometrics. Retrieved January 18, 2026, from [Link]

-

MDPI. (n.d.). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability. Retrieved January 18, 2026, from [Link]

-

YouTube. (2021). YouTube. Retrieved January 18, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,2-Dimethyl-chroman-4-one | C11H12O2 | CID 7454290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Daphne genkwa and Its Vinegar-Processed Products by Ultraperformance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry and Chemometrics [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Discovery and Rational Design of Natural-Product-Derived 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine Analogs as Novel and Potent Dipeptidyl Peptidase 4 (DPP-4) Inhibitors for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. files.dep.state.pa.us [files.dep.state.pa.us]

- 21. tcichemicals.com [tcichemicals.com]

- 22. assets.thermofisher.com [assets.thermofisher.com]

- 23. static.cymitquimica.com [static.cymitquimica.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Elucidation of 4,4-Dimethylchroman

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural characterization of 4,4-Dimethylchroman (also known as 4,4-dimethyl-3,4-dihydro-2H-chromene). As a fundamental scaffold in medicinal chemistry, understanding the precise spectral signature of chroman derivatives is paramount for researchers, scientists, and drug development professionals. This document synthesizes predictive data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features is explained, providing a framework for the structural verification of this and related heterocyclic compounds.

Disclaimer: Specific experimental spectra for 4,4-Dimethylchroman are not available in publicly accessible databases like the Spectral Database for Organic Compounds (SDBS). The data presented herein is predictive and representative, derived from established spectroscopic principles and analysis of structurally analogous compounds.

Molecular Structure and Atom Numbering

4,4-Dimethylchroman is a heterocyclic compound featuring a dihydropyran ring fused to a benzene ring. The key structural feature is the gem-dimethyl group at the C4 position, which introduces distinct and unambiguous signals in NMR spectroscopy. For clarity in spectral assignments, the standard IUPAC numbering for the chroman ring is used.

Caption: Molecular structure of 4,4-Dimethylchroman with IUPAC numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for determining the connectivity of protons within a molecule. The predicted spectrum of 4,4-Dimethylchroman in a deuterated solvent like CDCl₃ provides a clear fingerprint of its structure.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 4,4-Dimethylchroman in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Temperature: 298 K.

-

Sweep Width: -2 to 12 ppm.

-

Number of Scans: 16-32, to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm. Integrate all signals.

Predicted ¹H NMR Data and Interpretation

The structure of 4,4-Dimethylchroman leads to five distinct proton signals.

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H_arom | 6.80 - 7.20 | Multiplet | 4H | H-5, H-6, H-7, H-8 |

| H-2 | ~4.25 | Triplet (t) | 2H | -O-CH₂- |

| H-3 | ~1.85 | Triplet (t) | 2H | -CH₂-C(CH₃)₂ |

| H-4_Me | ~1.30 | Singlet (s) | 6H | -C(CH₃)₂ |

Interpretation:

-

Aromatic Protons (H-5, H-6, H-7, H-8): The four protons on the benzene ring are expected to resonate in the typical aromatic region of 6.80-7.20 ppm.[1] Their specific shifts and coupling patterns will form a complex multiplet, influenced by the electron-donating ether oxygen.

-

Methylene Protons at C2 (H-2): These protons are adjacent to the ether oxygen, which is an electronegative atom. This deshielding effect shifts their signal significantly downfield to approximately 4.25 ppm.[2] They are coupled to the two protons at C3, resulting in a triplet.

-

Methylene Protons at C3 (H-3): These aliphatic protons are adjacent to the C2 methylene group and the C4 quaternary carbon. Their signal appears around 1.85 ppm. They are coupled to the H-2 protons, also resulting in a triplet.

-

Gem-Dimethyl Protons (H-4_Me): The six protons of the two methyl groups at the C4 position are chemically equivalent due to free rotation. They are attached to a quaternary carbon and therefore have no adjacent protons to couple with, resulting in a sharp singlet integrating to 6H at approximately 1.30 ppm. This strong, unsplit signal is a hallmark of a gem-dimethyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. For 4,4-Dimethylchroman, eight distinct signals are predicted, corresponding to its eight unique carbon atoms.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument: Utilize a 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Temperature: 298 K.

-

Sweep Width: 0 to 200 ppm.

-

Number of Scans: 512-1024, due to the low natural abundance of ¹³C.[3]

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ = 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Predicted Assignment | Rationale |

| ~154.5 | C-8a | Aromatic quaternary carbon attached to oxygen, highly deshielded. |

| ~129.5 | C-6 | Aromatic CH carbon. |

| ~127.0 | C-8 | Aromatic CH carbon. |

| ~121.5 | C-4a | Aromatic quaternary carbon, shielded relative to C-8a. |

| ~120.0 | C-7 | Aromatic CH carbon. |

| ~117.0 | C-5 | Aromatic CH carbon, ortho to the ether oxygen, showing some shielding. |

| ~63.5 | C-2 | Aliphatic carbon attached to oxygen (-O-CH₂-), significantly downfield.[4] |

| ~35.0 | C-3 | Aliphatic CH₂ carbon. |

| ~32.0 | C-4 | Aliphatic quaternary carbon (-C(CH₃)₂), typically weak in intensity. |

| ~27.0 | C-4_Me | Equivalent methyl carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Acquisition (ATR)

-

Sample Preparation: Place one drop of neat liquid 4,4-Dimethylchroman directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: A background spectrum of the clean ATR crystal is collected first and automatically subtracted from the sample spectrum.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Strong | Aliphatic C-H Stretch (from CH₂ and CH₃ groups) |

| 1610, 1580, 1490 | Med-Str | Aromatic C=C Ring Stretching |

| ~1470, ~1370 | Medium | Aliphatic C-H Bending (CH₂ scissoring and CH₃ umbrella modes) |

| ~1230 | Strong | Aryl-Alkyl Ether Asymmetric C-O Stretch |

| ~1040 | Medium | Aryl-Alkyl Ether Symmetric C-O Stretch |

| 900 - 675 | Med-Str | Aromatic C-H Out-of-Plane Bending (Fingerprint Region) |

Interpretation: The IR spectrum is characterized by strong C-H aliphatic stretching just below 3000 cm⁻¹ and weaker C-H aromatic stretching just above 3000 cm⁻¹. The most diagnostic peak is the strong, characteristic C-O stretching of the aryl-alkyl ether bond around 1230 cm⁻¹.[5] The presence of multiple bands in the 1610-1490 cm⁻¹ region confirms the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering crucial clues to its structure.

Experimental Protocol: MS Acquisition (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or hexane) via direct infusion or through a Gas Chromatography (GC) inlet into the mass spectrometer.

-

Instrument: Mass spectrometer with an Electron Ionization (EI) source.

-

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40 - 400.

-

-

Data Analysis: Identify the molecular ion peak (M⁺•) and major fragment ions.

Predicted MS Data and Fragmentation

Molecular Weight: C₁₁H₁₄O = 162.23 g/mol

| m/z (Mass/Charge) | Relative Intensity | Proposed Fragment |

| 162 | Medium | [C₁₁H₁₄O]⁺• (Molecular Ion, M⁺•) |

| 147 | Strong | [M - CH₃]⁺ (Loss of a methyl group) |

| 121 | Strong | [M - C₃H₇]⁺ or [C₈H₉O]⁺ (Retro-Diels-Alder) |

| 107 | Medium | [C₇H₇O]⁺ (Fragment from RDA product) |

Interpretation of Fragmentation: The primary fragmentation pathways for chroman derivatives under EI conditions involve the loss of substituents from the aliphatic ring and characteristic ring-opening reactions.

-

Molecular Ion (m/z 162): The presence of a peak at m/z 162 confirms the molecular weight of the compound.

-

Loss of Methyl (m/z 147): The most favorable initial fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the C4 position to form a stable, resonance-delocalized tertiary carbocation. This is predicted to be the base peak or a very intense peak.

-

Retro-Diels-Alder (RDA) Fragmentation (m/z 121): A characteristic fragmentation for chromanes is a retro-Diels-Alder (RDA) reaction. This involves the cleavage of the heterocyclic ring, resulting in the elimination of a neutral isobutene molecule (C₄H₈, 56 Da) and the formation of a radical cation at m/z 106 (not typically observed). A more common fragmentation is the loss of a propyl radical (C₃H₇, 43 Da) leading to a fragment ion at m/z 121.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. rsc.org [rsc.org]

- 4. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 4,4-Dimethylchroman Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 4,4-dimethylchroman scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, anti-inflammatory, and antimicrobial properties of 4,4-dimethylchroman derivatives. By synthesizing data from numerous studies, this document offers a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the mechanistic underpinnings of these activities, supported by detailed signaling pathway diagrams, quantitative data summaries, and explicit experimental protocols to facilitate further investigation and therapeutic development in this promising area.

Introduction: The Chemical Significance and Therapeutic Potential of the 4,4-Dimethylchroman Core

The chroman ring system, a bicyclic ether, is a common motif in a vast array of natural products and synthetic compounds exhibiting significant pharmacological properties. The introduction of a gem-dimethyl group at the C4 position imparts unique conformational rigidity and lipophilicity to the molecule, often enhancing its interaction with biological targets and improving its pharmacokinetic profile. This structural feature has been a key focus in the design of novel therapeutic agents, leading to the discovery of 4,4-dimethylchroman derivatives with potent and diverse biological effects. This guide will systematically explore the most prominent of these activities, providing a solid foundation for future research and development endeavors.

Anticancer Activity: Targeting the Hallmarks of Malignancy

A substantial body of research has highlighted the potent cytotoxic and antiproliferative effects of 4,4-dimethylchroman derivatives against a variety of human cancer cell lines.[1] Their mechanisms of action are multifaceted, often involving the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

Mechanistic Insights: Induction of Apoptosis via the PI3K/Akt Signaling Pathway

One of the primary mechanisms by which 4,4-dimethylchroman derivatives exert their anticancer effects is through the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2] This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers.[3][4]

Certain 4,4-dimethylchroman derivatives have been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K. This inhibition prevents the subsequent phosphorylation and inactivation of pro-apoptotic proteins such as Bad, and the activation of anti-apoptotic proteins like Bcl-2. The resulting shift in the Bax/Bcl-2 ratio towards a pro-apoptotic state leads to the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately culminating in apoptosis.[2]

Quantitative Anticancer Data

The cytotoxic efficacy of various 4,4-dimethylchroman derivatives has been quantified using the half-maximal inhibitory concentration (IC50) values against several cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 4,4-Dimethylcurcumin (DMCU) Derivative | MDA-MB-231 (Breast Cancer) | 2.2 | [1] |

| 4,4-Dimethylcurcumin (DMCU) Derivative | HCT-116 (Colon Cancer) | 3.1 | [1] |

| 4,4-Dimethylcurcumin (DMCU) | NCI-H460 (Lung Cancer) | 1.62 | [5] |

| 4,4-Dimethylcurcumin (DMCU) | NCI-H358 (Lung Cancer) | 2.50 | [5] |

| 4,4-Dimethylcurcumin (DMCU) | A549 (Lung Cancer) | 2.13 | [5] |

| 7,8-dihydroxy-4-methylcoumarin derivative | K562 (Leukemia) | 42.4 | [6] |

| 7,8-dihydroxy-4-methylcoumarin derivative | LS180 (Colon Adenocarcinoma) | 25.2 | [6] |

| 7,8-dihydroxy-4-methylcoumarin derivative | MCF-7 (Breast Adenocarcinoma) | 25.1 | [6] |

Experimental Protocols: Assessing Cytotoxicity

This colorimetric assay is a widely used method to assess cell viability and proliferation.[7]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 4,4-dimethylchroman derivatives and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[8]

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune conditions. 4,4-Dimethylchroman derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to modulate key signaling pathways and inhibit pro-inflammatory enzymes.[5][9]

Mechanistic Insights: Inhibition of TLR4/MAPK and COX-2 Pathways

The anti-inflammatory effects of these derivatives are often attributed to their interference with the Toll-like receptor 4 (TLR4) signaling pathway.[10] Upon activation by lipopolysaccharide (LPS), TLR4 initiates a downstream cascade involving mitogen-activated protein kinases (MAPKs), leading to the activation of transcription factors like NF-κB. This, in turn, upregulates the expression of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandins.[10] 4,4-Dimethylchroman derivatives can suppress this pathway, leading to a reduction in the production of these inflammatory molecules.

Furthermore, these compounds can directly inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme responsible for the synthesis of prostaglandins, which are potent mediators of inflammation and pain.[5]

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of 4,4-dimethylchroman and related coumarin derivatives has been evaluated by their ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages.

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| 7,8-diacetoxy-4-methylcoumarin | NO Production Inhibition | >100 | [5] |

| 7,8-dihydroxy-4-methylcoumarin | NO Production Inhibition | >100 | [5] |

| 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin | Carrageenan-induced paw edema | % inhibition > indomethacin | [11] |

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.[12]

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the 4,4-dimethylchroman derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Supernatant Collection: Collect 50 µL of the culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to each supernatant sample.

-

Incubation: Incubate the plate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antimicrobial Activity: Combating Pathogenic Microbes

In addition to their anticancer and anti-inflammatory properties, certain 4,4-dimethylchroman derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Chroman carboxamide derivative | E. coli | 12.5 - 100 | [13] |

| Chroman carboxamide derivative | S. aureus | 25 - 100 | [13] |

| Chroman carboxamide derivative | C. albicans | 25 | [13] |

| 7-hydroxy-4-methylcoumarin derivative | S. aureus | 62.5 - 125 | [11] |

| 7-hydroxy-4-methylcoumarin derivative | B. subtilis | 15.62 - 31.25 | [11] |

| 7-hydroxy-4-methylcoumarin derivative | E. coli | 62.5 - 125 | [11] |

| 7-hydroxy-4-methylcoumarin derivative | P. aeruginosa | 15.62 - 31.25 | [11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution of Compound: Perform a two-fold serial dilution of the 4,4-dimethylchroman derivative in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The 4,4-dimethylchroman scaffold is a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit a remarkable range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The mechanistic insights provided, particularly the modulation of the PI3K/Akt and TLR4/MAPK signaling pathways, offer a solid rationale for their observed efficacy.

Future research should focus on synthesizing and screening a wider array of 4,4-dimethylchroman derivatives to establish more definitive structure-activity relationships. In-depth mechanistic studies are crucial to fully elucidate their molecular targets and pathways of action. Furthermore, preclinical in vivo studies are warranted to evaluate the efficacy, pharmacokinetics, and safety of the most promising candidates. The comprehensive data and protocols presented in this technical guide are intended to serve as a valuable resource to accelerate these endeavors and unlock the full therapeutic potential of 4,4-dimethylchroman derivatives.

References

-

Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]

-

Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]

-

Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21). [Link]

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]

- [This is a placeholder reference for a general experimental workflow for in vitro anti-inflammatory assays. A specific citation would be added based on a more targeted search if required.]

- [This is a placeholder reference for a general protocol for the Griess assay. A specific citation would be added based on a more targeted search if required.]

-

Manning, B. D., & Toker, A. (2017). AKT/PKB signaling: navigating downstream. Cell, 169(3), 381-405. [Link]

-

Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004. [Link]

- [This is a placeholder reference for a general schematic of the COX-2 pathway. A specific citation would be added based on a more targeted search if required.]

- [This is a placeholder reference for a general schematic of the TLR4 signaling pathway. A specific citation would be added based on a more targeted search if required.]

- [This is a placeholder reference for a general schematic of the PI3K/Akt pathway. A specific citation would be added based on a more targeted search if required.]

-

Singh, N., et al. (1995). Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(beta-pyrrolidinoethoxy)-phenyl)-7-methoxy-chroman (Centchroman). Agents and actions, 44(3-4), 181-188. [Link]

-

Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical biochemistry, 126(1), 131-138. [Link]

- [This is a placeholder reference for a general protocol for MIC determination. A specific citation would be added based on a more targeted search if required.]

- [This is a placeholder for a specific reference to a study on the antimicrobial activity of 4,4-dimethylchroman deriv

-

Rawat, P., et al. (2017). Docking Studies and Evaluation of Antimicrobial Activity of Chroman Carboxamide Derivatives. Journal of Young Pharmacists, 9(4), 543-548. [Link]

- [This is a placeholder for a specific reference to a study on the anticancer activity of 4,4-dimethylchroman deriv

- [This is a placeholder for a specific reference to a study on the anticancer activity of 4,4-dimethylchroman deriv

-

Emami, S., et al. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical biology, 53(10), 1466-1471. [Link]

- [This is a placeholder for a specific reference to a study on the anticancer activity of 4,4-dimethylchroman deriv

-

Wang, Y., et al. (2021). Synthesis and Characterization of the Ethylene-Carbonate-Linked L-Valine Derivatives of 4,4-Dimethylcurcumin with Potential Anticancer Activities. Molecules, 26(23), 7123. [Link]

- [This is a placeholder for a specific reference to a study on the anti-inflammatory activity of 4,4-dimethylchroman deriv

-

El-Sayed, M. A., et al. (2015). Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives. Molecules, 20(7), 12337-12353. [Link]

-

Peperidou, A., et al. (2017). 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells. Journal of neuroinflammation, 14(1), 1-13. [Link]

- [This is a placeholder for a specific reference to a study on the anti-inflammatory activity of 4,4-dimethylchroman deriv

-

Li, C., et al. (2020). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1334-1342. [Link]

Sources

- 1. Synthesis and Characterization of the Ethylene-Carbonate-Linked L-Valine Derivatives of 4,4-Dimethylcurcumin with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cusabio.com [cusabio.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 9. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 13. researchgate.net [researchgate.net]

The 4,4-Dimethylchroman Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of the 4,4-Dimethylchroman Moiety

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among the myriad of heterocyclic systems, the chroman scaffold has emerged as a "privileged structure," a term bestowed upon molecular frameworks that are capable of binding to multiple, unrelated biological targets.[1] Within this esteemed class, the 4,4-dimethylchroman core represents a particularly intriguing and synthetically accessible building block. The gem-dimethyl substitution at the C4 position introduces a unique conformational rigidity and lipophilicity that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive technical overview of the 4,4-dimethylchroman scaffold, from its synthesis to its burgeoning applications in drug discovery, offering field-proven insights for its strategic deployment in medicinal chemistry programs.

Synthetic Strategies: Forging the 4,4-Dimethylchroman Core

The construction of the 4,4-dimethylchroman skeleton can be accomplished through several reliable synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern on the aromatic ring and the availability of starting materials.

Acid-Catalyzed Cyclization of Phenols with Isoprenoids

A common and efficient method for the synthesis of 4,4-dimethylchroman derivatives involves the acid-catalyzed reaction of a substituted phenol with an isoprenoid-containing molecule, such as 3-methyl-2-buten-1-ol or isoprene. This reaction proceeds through a Friedel-Crafts-type alkylation followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 6-Acetyl-4,4-dimethylchroman [2]

-

Reaction Setup: To a stirred mixture of aluminum chloride (16.3 g, 122 mmol) and acetyl chloride (11.77 g, 10.7 mmol) in carbon disulfide (110 ml) at 0-5°C, slowly add 4,4-dimethylchroman (18.0 g, 111 mmol).

-

Reaction Execution: Maintain the reaction mixture at 0°C with continuous stirring for 4 hours.

-

Work-up: Pour the mixture onto a solution of 6N hydrochloric acid (200 ml) and ice (200 g).

-

Extraction: Extract the resulting mixture with diethyl ether (500 ml).

-

Purification: Dry the ether extract over magnesium sulfate (MgSO4), evaporate the solvent in vacuo, and fractionally distill the resulting oil under reduced pressure to yield the desired product.

The causality behind this experimental choice lies in the use of a strong Lewis acid, aluminum chloride, to activate the acetyl chloride for electrophilic aromatic substitution onto the electron-rich aromatic ring of the 4,4-dimethylchroman. The low temperature helps to control the exothermicity of the reaction and minimize side products.

Tandem Reactions for Chromanone Synthesis

The synthesis of 4,4-dimethylchroman-2-ones and 4,4-dimethylchroman-4-ones, important intermediates and bioactive molecules in their own right, can be achieved through elegant tandem reaction sequences. For instance, an efficient approach to 4-chromanones involves a bismuth(III) triflate-catalyzed reaction of electron-rich phenols with 3,3-dimethylacrylic acid. This process is believed to proceed via an initial esterification, followed by a Fries rearrangement and an oxa-Michael ring closure.

Diagram of the Proposed Synthetic Pathway for 2,5-Dimethylchroman-4-one

Caption: Proposed synthesis of 2,5-Dimethylchroman-4-one.[3]

The 4,4-Dimethylchroman Scaffold in Medicinal Chemistry: A Survey of Biological Activities

The unique structural features of the 4,4-dimethylchroman core have been exploited to develop a range of biologically active molecules. The gem-dimethyl group can serve as a metabolic shield, preventing enzymatic oxidation at the C4 position, and can also lock the conformation of the dihydropyran ring, which can be crucial for specific receptor interactions.

Anticancer Activity

A number of studies have highlighted the potential of 4,4-dimethylchroman derivatives as anticancer agents. For example, a library of 4,4-disubstituted 3-methylidene-3,4-dihydro-2H-chroman-2-ones has been synthesized and shown to possess very high cytotoxic activity against NALM-6 and HL-60 cancer cell lines, with some compounds exhibiting IC50 values of less than 1.0 μM.[4] Furthermore, two of the highly active compounds with geminal methyl and ethyl substituents at the 4-position showed promising therapeutic indexes in tests against human umbilical vein endothelial cells (HUVECs).[4]

Table 1: Anticancer Activity of Selected 4,4-Disubstituted 3-Methylidenechroman-2-ones [4]

| Compound | R1 | R2 | NALM-6 IC50 (μM) | HL-60 IC50 (μM) | MCF-7 IC50 (μM) | HUVEC IC50 (μM) |

| 1 | Me | Me | < 1.0 | < 1.0 | < 10 | > 10 |

| 2 | Me | Et | < 1.0 | < 1.0 | < 10 | > 10 |

Lipoxygenase Inhibition and Anti-Inflammatory Potential

Lipoxygenases (LOXs) are key enzymes in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[5] Consequently, inhibitors of these enzymes are of significant interest for the treatment of inflammatory diseases. While direct studies on 4,4-dimethylchroman derivatives as LOX inhibitors are limited, the broader class of chroman and coumarin derivatives has shown significant promise.[6][7] The rigidified scaffold of the 4,4-dimethylchroman core could be a valuable starting point for the design of potent and selective LOX inhibitors.

Antioxidant Properties

Certain 4,4-dimethylchroman derivatives have been patented for their high efficacy as antioxidants.[8] Specifically, 4-isopropyl-2,2-dimethyl-7-(C1-C8 alkyl)-6-hydroxychromans have been shown to be substantially more effective as antioxidants in various media than alpha-tocopherol (Vitamin E) and other known 6-hydroxychromans.[8] This activity is attributed to the hindered phenolic hydroxyl group, which can readily donate a hydrogen atom to scavenge free radicals, while the gem-dimethyl group enhances the stability of the resulting phenoxyl radical.

Structure-Activity Relationships (SAR): Decoding the Impact of Substitution

The biological activity of 4,4-dimethylchroman derivatives can be finely tuned by modifying the substitution pattern on the aromatic ring and the dihydropyran ring. While a comprehensive SAR for the 4,4-dimethylchroman core across all biological targets is not yet fully established, some general principles can be inferred from the available data on related chroman and coumarin scaffolds.

-

Aromatic Ring Substitution: The nature and position of substituents on the benzene ring are critical for modulating biological activity. Electron-withdrawing groups, such as halogens, and electron-donating groups, such as methoxy, can significantly influence potency and selectivity.[4]

-

Dihydropyran Ring Modification: Alterations to the dihydropyran ring, such as the introduction of exocyclic double bonds or additional functional groups, can lead to significant changes in biological activity.[4] The gem-dimethyl group at C4 is a key feature that can enhance metabolic stability and lock the conformation of this ring.

Diagram of Key Structural Features for Biological Activity

Sources

- 1. ChemBioFrance - Infrastructure de recherche [chembiofrance.cn.cnrs.fr]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repositorio.uc.cl [repositorio.uc.cl]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical reactivity of the 4,4-Dimethylchroman core structure

An In-Depth Technical Guide to the Chemical Reactivity of the 4,4-Dimethylchroman Core

Abstract

The 4,4-dimethylchroman scaffold is a privileged heterocyclic motif integral to a multitude of natural products and synthetically derived molecules of significant pharmacological importance. The defining structural features—a dihydropyran ring fused to a benzene ring, with a gem-dimethyl substitution at the C4 position—impart a unique combination of steric and electronic properties that dictate its chemical reactivity and metabolic stability. This technical guide provides an in-depth exploration of the reactivity profile of the 4,4-dimethylchroman core. We will dissect the primary synthetic routes to this scaffold, analyze its behavior in key organic transformations including electrophilic aromatic substitutions and reactions modifying the heterocyclic ring, and discuss the strategic application of this reactivity in the context of medicinal chemistry and drug development. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecular framework.

Introduction: The Structural Significance of the 4,4-Dimethylchroman Core

The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a cornerstone of heterocyclic chemistry, forming the backbone of compounds ranging from Vitamin E (tocopherols) to various flavonoids. The introduction of a gem-dimethyl group at the C4 position, creating the 4,4-dimethylchroman structure, confers several critical attributes:

-

Stereochemical Rigidity: The quaternary C4 carbon locks the conformation of the dihydropyran ring, influencing the spatial orientation of substituents and their interaction with biological targets.

-

Steric Shielding: The bulky gem-dimethyl group provides significant steric hindrance, which can influence the regioselectivity of certain reactions and protect adjacent functional groups.

-

Metabolic Stability: This group blocks the C4 position from potential metabolic oxidation, a common degradation pathway for simpler chroman structures, thereby enhancing the pharmacokinetic profile of drug candidates.

Understanding the inherent reactivity of this core is paramount for its effective utilization as a scaffold in synthetic chemistry. This guide will systematically address the key facets of its chemical behavior, providing both mechanistic insights and practical, field-proven protocols.

Synthesis of the 4,4-Dimethylchroman Core

The construction of the 4,4-dimethylchroman skeleton is typically achieved through acid-catalyzed cyclization reactions involving phenols and a suitable C5 building block. A prevalent and efficient strategy involves the reaction of a phenol with an isoprene equivalent, such as 3-methyl-2-buten-1-ol or 1-bromo-3-methyl-2-butene.

A common synthetic pathway begins with the etherification of a phenol, followed by a thermal or acid-catalyzed Claisen-type rearrangement and subsequent cyclization. A more direct approach involves the direct reaction of a phenol with 3-methyl-2-butene derivatives under acidic conditions. For instance, the reaction of a substituted hydroquinone with 2,5-dimethyl-2,4-hexadiene can yield 4-isopropyl-2,2-dimethyl-6-hydroxychroman derivatives, highlighting a related synthetic strategy for building the chroman ring.[1]

Another robust method involves the reaction of a phenol with 3-chloro-3-methyl-1-butyne to form an α,α-dimethyl propargyl ether, which then undergoes cyclization upon heating to yield a 2,2-dimethyl-2H-chromene.[2] Subsequent reduction of the double bond furnishes the desired 4,4-dimethylchroman core.

// Nodes Phenol [label="Phenol\n(Substituted or Unsubstituted)", fillcolor="#F1F3F4", fontcolor="#202124"]; IsopreneUnit [label="Isoprene Equivalent\n(e.g., Isoprenol, Prenyl Halide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Prenylated Phenol\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Chroman [label="4,4-Dimethylchroman Core", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Phenol -> Intermediate [label=" Friedel-Crafts Alkylation\n(Lewis or Brønsted Acid)"]; IsopreneUnit -> Intermediate; Intermediate -> Chroman [label=" Intramolecular\nHydralkoxylation\n(Acid-catalyzed cyclization)"];

// Invisible nodes for alignment edge[style=invis]; IsopreneUnit -> Phenol; }

Figure 1: General synthetic workflow for the 4,4-dimethylchroman core.

Chemical Reactivity Profile

The reactivity of the 4,4-dimethylchroman core can be logically divided into two primary domains: reactions on the aromatic ring and transformations involving the heterocyclic portion.

Electrophilic Aromatic Substitution (EAS)

The benzene ring of the chroman scaffold is electron-rich and readily undergoes electrophilic aromatic substitution.[3] The ether oxygen atom is a powerful activating group and, along with the alkyl portion of the heterocyclic ring, acts as an ortho, para-director. The C6 and C8 positions are the most electronically activated sites for electrophilic attack.

-

Halogenation: Bromination or chlorination proceeds readily, typically using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) with a catalyst, to install a halogen at the C6 position.

-

Nitration: Treatment with nitric acid in the presence of sulfuric acid introduces a nitro group, predominantly at the C6 position.

-

Friedel-Crafts Reactions: Acylation and alkylation are highly effective methods for introducing carbon-based substituents.[4] For example, Friedel-Crafts acylation using an acid chloride (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride) selectively installs an acyl group at the C6 position.[5] This reaction is a cornerstone for building more complex derivatives.

The choice of the C6 position over the C8 is often governed by sterics, although electronic factors can be modulated by other substituents on the aromatic ring.

// Nodes Chroman [label="{4,4-Dimethylchroman |{ 6 | 8}}", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; Electrophile [label="Electrophile (E⁺)\n(e.g., Br⁺, NO₂⁺, RCO⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Arenium Ion\n(σ-complex)\nResonance Stabilized", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="6-Substituted Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Chroman:p6 -> Intermediate [label=" Attack at C6\n(Major Pathway)"]; Electrophile -> Intermediate; Intermediate -> Product [label=" -H⁺\n(Re-aromatization)"]; }

Figure 2: General mechanism for EAS at the C6 position.

Reactivity of the Heterocyclic Ring

The dihydropyran ring is generally stable but can be manipulated under specific conditions.

-

Oxidation: While the C4 position is blocked, the benzylic C2 position can be a site for oxidation, although this is less common. More frequently, oxidation is performed on unsaturated precursors (chromenes) to introduce functionality. For instance, Sharpless asymmetric dihydroxylation of a 2,2-dimethyl-2H-chromene derivative can produce diols, which are versatile intermediates for further synthesis.[2]

-

Ring-Opening Reactions: Under strongly acidic conditions or with potent nucleophiles, the ether linkage can be cleaved. More controlled ring-opening/ring-closing sequences are observed in functionalized derivatives, such as 3-iodochromones, which can undergo rearrangement in the presence of amines and a palladium catalyst to form chroman-2,4-diones.[6] This highlights the potential for skeletal reorganization under transition-metal catalysis.

Reactivity of Functionalized Derivatives: The Chroman-4-one Case Study

A particularly useful and reactive derivative is the 4,4-dimethylchroman-4-one. The presence of the carbonyl group at C4 dramatically expands the synthetic possibilities.

-

α-Carbon Chemistry: The protons on the C3 carbon are acidic and can be removed by a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate is a potent nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones) to install substituents at the C3 position.[7]

-

Carbonyl Group Reactions: The C4 carbonyl group can undergo standard ketone chemistry, including reduction to a hydroxyl group (chromanol) using reagents like sodium borohydride, or addition of organometallic reagents (e.g., Grignard reagents) to generate tertiary alcohols.

These transformations are fundamental in medicinal chemistry for accessing diverse stereochemical arrangements and introducing new pharmacophoric elements.[8]

Applications in Medicinal Chemistry and Drug Development

The 4,4-dimethylchroman core is a valuable scaffold in drug design due to its favorable physicochemical properties and synthetic tractability.[9][10] Its rigid structure allows for the precise positioning of functional groups to optimize interactions with biological targets.

-

Scaffold for Bioactive Molecules: The core is found in compounds with a wide range of activities, including antioxidant[1], anticancer[11], and anti-HIV properties.[12]

-

Strategic Functionalization: The reactivity profile discussed above allows medicinal chemists to systematically modify the core. EAS at the C6 position is commonly used to introduce hydrogen bond donors/acceptors or groups that modulate lipophilicity. Modifications at the C2, C3 (via a chromanone), and C7 positions are also common strategies to explore the structure-activity relationship (SAR) of a compound series.[13][14]

The inherent stability of the 4,4-dimethyl group often translates to improved metabolic profiles, making this a highly desirable core for lead optimization campaigns.

Key Experimental Protocols

The following protocols are representative of common and reliable transformations performed on the 4,4-dimethylchroman scaffold and its derivatives.

Protocol 1: Friedel-Crafts Acylation at the C6 Position

This procedure describes the selective acetylation of 4,4-dimethylthiochroman, which serves as an excellent analogue for the reactivity of 4,4-dimethylchroman.[5]

Objective: To synthesize 4,4-dimethyl-6-acetylthiochroman.

Materials:

-

4,4-Dimethylthiochroman

-

Aluminum chloride (AlCl₃), anhydrous

-

Acetyl chloride (CH₃COCl)

-

Ethylene dichloride (EDC), anhydrous

-

Ice-cold water

-

Sodium acetate

Procedure:

-

In a 4-neck round bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4,4-dimethylthiochroman in anhydrous ethylene dichloride (EDC).

-

Cool the stirred solution to -10 °C using an appropriate cooling bath.

-

Slowly and portion-wise, add anhydrous aluminum chloride to the reaction mixture, maintaining the temperature below -5 °C.

-

Add acetyl chloride dropwise over approximately 1.5 hours, ensuring the internal temperature does not rise above 0 °C.

-

After the addition is complete, maintain the reaction mixture at a temperature between -5 °C and 0 °C for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing ice-cold water and sodium acetate with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with demineralized water until neutral, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or distillation under high vacuum.

Causality: The use of a strong Lewis acid (AlCl₃) is essential to generate the highly electrophilic acylium ion from acetyl chloride. The reaction is conducted at low temperatures to control the exothermic reaction and prevent side product formation. The aqueous workup with sodium acetate neutralizes the acid and hydrolyzes the aluminum complexes.

Protocol 2: Sharpless Asymmetric Dihydroxylation of a Chromene Precursor

This protocol demonstrates the stereoselective functionalization of the heterocyclic ring, starting from a chromene derivative to produce a chiral diol.[2]

Objective: To synthesize 1-((3R,4R)-3,4-dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one.

Materials:

-

6-Acetyl-2,2-dimethyl-2H-chromene

-

Potassium ferricyanide (K₃Fe(CN)₆)

-

Potassium carbonate (K₂CO₃)

-

(DHQ)₂PHAL (chiral ligand)

-

Potassium osmate (K₂OsO₂(OH)₄)

-

Methanesulfonamide (CH₃SO₂NH₂)

-

tert-Butanol (t-BuOH) and Water (H₂O)

-

Sodium sulfite (Na₂SO₃)

Procedure:

-

In a reaction vessel, prepare a solution of K₃Fe(CN)₆, K₂CO₃, (DHQ)₂PHAL, and K₂OsO₂(OH)₄ in a 1:1 mixture of t-BuOH and H₂O.

-

Cool the solution to 0 °C in an ice bath.

-

Add methanesulfonamide to the cooled solution and stir.

-

After 15 minutes, add a solution of 6-acetyl-2,2-dimethyl-2H-chromene in a t-BuOH/H₂O mixture to the reaction.

-

Vigorously stir the reaction mixture at 0 °C. The reaction may require several days to reach completion. Monitor by TLC.

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Extract the product from the aqueous mixture using chloroform (CHCl₃) or ethyl acetate.

-

Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude diol by silica gel column chromatography.

Causality: This is a catalytic cycle where the osmate ester is re-oxidized by the stoichiometric oxidant (K₃Fe(CN)₆). The chiral ligand ((DHQ)₂PHAL) coordinates to the osmium center, creating a chiral environment that directs the syn-dihydroxylation to one face of the double bond, resulting in high enantioselectivity.

Conclusion

The 4,4-dimethylchroman core represents a robust and synthetically versatile scaffold. Its reactivity is dominated by predictable electrophilic aromatic substitution at the electron-rich C6 position, providing a reliable handle for diversification. Furthermore, functionalized analogues, particularly chroman-4-ones, open up a vast chemical space through well-established carbonyl and enolate chemistry. The inherent steric and metabolic stability conferred by the gem-dimethyl group makes this an exceptionally valuable framework in modern drug discovery. A thorough understanding of the principles and protocols outlined in this guide will empower chemists to fully exploit the potential of the 4,4-dimethylchroman core in the creation of novel and impactful chemical entities.

References

- Bobba V. S. K., Patil V. D., Raut C. N., Bhirud S. B., Chandrasekhar B. (2008). Process for the preparation of 4,4-dimethyl-6-ethynylthiochroman. U.S.

-

PubChem. (n.d.). 4,4-dimethylchroman. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Kim, J., et al. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. ACS Omega. [Link]

-

Yadav, A. K., & Kumar, V. (2022). Current developments in the synthesis of 4-chromanone-derived compounds. RSC Advances. [Link]

- Hoyle, V. A., & McConnell, W. V. (1969). Chroman derivatives of 2,5-dimethyl-2,4-hexadiene. U.S.

-

LibreTexts Chemistry. (n.d.). Nucleophilic Substitution Reactions. [Link]

-

Yadav, A. K., & Kumar, V. (2022). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. [Link]

-

Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]

-

Bouzayani, N., et al. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Nucleophilic substitution. Retrieved January 17, 2026, from [Link]

-

Ashenhurst, J. (2024). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

-

BYJU'S. (n.d.). Nucleophilic Substitution Reaction. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-chroman-4-one. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2,2-Dimethylchroman. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Gzella, A., et al. (2016). α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one. Molecules. [Link]

-

Gu, F., et al. (2021). Synthesis and Characterization of the Ethylene-Carbonate-Linked L-Valine Derivatives of 4,4-Dimethylcurcumin with Potential Anticancer Activities. Molecules. [Link]

-

Guengerich, F. P., & Böcker, R. H. (1988). Oxidation of 4-aryl- and 4-alkyl-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)-1,4-dihydropyridines by human liver microsomes and immunochemical evidence for the involvement of a form of cytochrome P-450. Journal of Biological Chemistry. [Link]

- Baker, D. C., et al. (1998). Pyran-chromenone compounds, their synthesis and anti-HIV activity. U.S.

-

Ding, X., et al. (2024). Discovery of macrocyclic CDK2/4/6 inhibitors with improved potency and DMPK properties through a highly efficient macrocyclic drug design platform. Bioorganic & Medicinal Chemistry. [Link]

-

Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. [Link]

-

Kumar, D. P., et al. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers. Clinical Pharmacology. [Link]

-

Verkman, A. S., et al. (2022). Substituted 4-methylcoumarin inhibitors of SLC26A3 (DRA) for treatment of constipation and hyperoxaluria. Journal of Medicinal Chemistry. [Link]

-

Ahmad, S. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Al-Suhaimi, K. S., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances. [Link]

Sources

- 1. US3476772A - Chroman derivatives of 2,5-dimethyl-2,4-hexadiene - Google Patents [patents.google.com]

- 2. Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. US7414143B2 - Process for the preparation of 4,4-dimethyl-6-ethynylthiochroman - Google Patents [patents.google.com]

- 6. Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of macrocyclic CDK2/4/6 inhibitors with improved potency and DMPK properties through a highly efficient macrocyclic drug design platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of the Ethylene-Carbonate-Linked L-Valine Derivatives of 4,4-Dimethylcurcumin with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US5843990A - Pyran-chromenone compounds, their synthesis and anti-HIV activity - Google Patents [patents.google.com]